2,6-Di-tert-butyl-4-{[2-(3,5-di-tert-butyl-4-hydroxybenzyl)-4,5-dimethoxyphenyl]imino}cyclohexa-2,5-dien-1-one
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Overview
Description
2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE is a complex organic compound characterized by multiple tert-butyl groups and a cyclohexadienone core. This compound is notable for its steric hindrance and unique reactivity patterns, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Hydroxybenzyl Intermediate: This step involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with appropriate reagents to form the hydroxybenzyl intermediate.
Cyclohexadienone Formation: The hydroxybenzyl intermediate is then reacted with a dimethoxyphenyl compound under specific conditions to form the cyclohexadienone core.
Final Assembly:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The tert-butyl groups can participate in substitution reactions, although steric hindrance may limit reactivity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted cyclohexadienones .
Scientific Research Applications
2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying steric effects.
Biology: Investigated for its potential antibacterial properties and interactions with biological molecules.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups influence its binding affinity and specificity, affecting various biochemical pathways . The imino group can participate in hydrogen bonding and other interactions, modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-DI(TERT-BUTYL)PYRIDINE: Shares the tert-butyl groups but has a different core structure.
3,5-DI-TERT-BUTYL-2-HYDROXYBENZALDEHYDE: Structurally related but lacks the cyclohexadienone core.
1-BROMO-3,5-DI-TERT-BUTYLBENZENE: Contains tert-butyl groups but differs in functional groups and reactivity.
Uniqueness
2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE is unique due to its combination of steric hindrance, multiple functional groups, and complex reactivity patterns. This makes it a valuable compound for studying steric effects and developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C37H51NO4 |
---|---|
Molecular Weight |
573.8 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[2-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-4,5-dimethoxyphenyl]iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C37H51NO4/c1-34(2,3)25-16-22(17-26(32(25)39)35(4,5)6)15-23-18-30(41-13)31(42-14)21-29(23)38-24-19-27(36(7,8)9)33(40)28(20-24)37(10,11)12/h16-21,39H,15H2,1-14H3 |
InChI Key |
ZYBUWRFKULWIBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C=C2N=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)OC)OC |
Origin of Product |
United States |
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